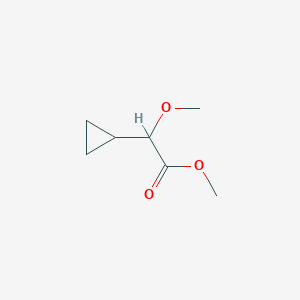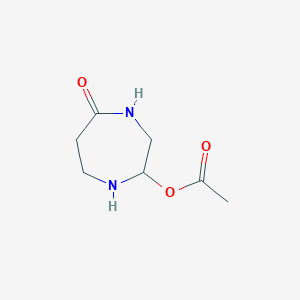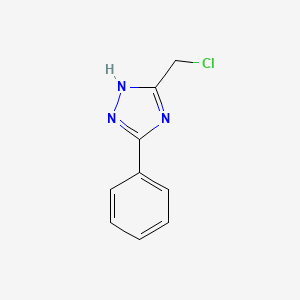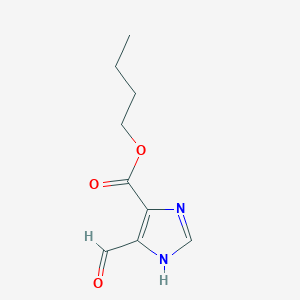
Methyl 1-butyl-2-oxo-1,2-dihydropyridine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-butyl-2-oxo-1,2-dihydropyridine-4-carboxylate: is an organic compound that belongs to the class of dihydropyridines It is characterized by a pyridine ring that is partially hydrogenated and substituted with a methyl ester group at the fourth position, a butyl group at the first position, and a keto group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-butyl-2-oxo-1,2-dihydropyridine-4-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 1-butyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: Methyl 1-butyl-2-oxo-1,2-dihydropyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding alcohol derivatives.
Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base like sodium hydride can facilitate substitution reactions.
Major Products:
Oxidation: Pyridine derivatives.
Reduction: Alcohol derivatives.
Substitution: Various alkyl or aryl-substituted dihydropyridine derivatives.
Scientific Research Applications
Chemistry: Methyl 1-butyl-2-oxo-1,2-dihydropyridine-4-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of heterocyclic compounds and pharmaceuticals.
Biology: In biological research, this compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Medicine: The compound’s structure is similar to that of certain calcium channel blockers, making it a candidate for research in cardiovascular medicine. It is investigated for its potential to modulate calcium ion flow in cardiac and smooth muscle tissues.
Industry: In the chemical industry, this compound is used in the development of new materials and as a precursor for the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of methyl 1-butyl-2-oxo-1,2-dihydropyridine-4-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it is hypothesized to interact with calcium channels, similar to other dihydropyridine derivatives. The compound may bind to the L-type calcium channels, inhibiting the influx of calcium ions into cells, which can lead to vasodilation and reduced blood pressure.
Comparison with Similar Compounds
- Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate
- Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate
- 1-Methyl-2-oxo-1,2-dihydro-4-pyridinecarboxylic acid
Uniqueness: Methyl 1-butyl-2-oxo-1,2-dihydropyridine-4-carboxylate is unique due to the presence of the butyl group at the first position, which can influence its lipophilicity and biological activity. This structural variation can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs.
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
methyl 1-butyl-2-oxopyridine-4-carboxylate |
InChI |
InChI=1S/C11H15NO3/c1-3-4-6-12-7-5-9(8-10(12)13)11(14)15-2/h5,7-8H,3-4,6H2,1-2H3 |
InChI Key |
WDECAAODBGSTAV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=CC(=CC1=O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


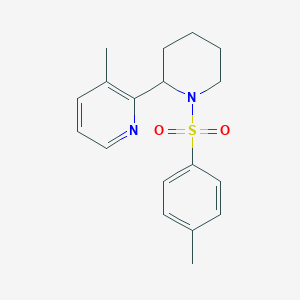



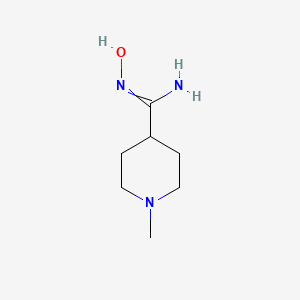
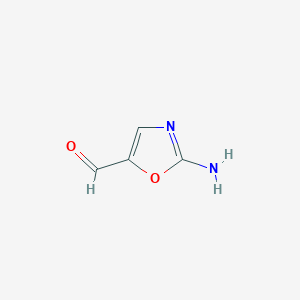

![(3R,8aS)-N'-hydroxy-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carboximidamide](/img/structure/B11818050.png)

